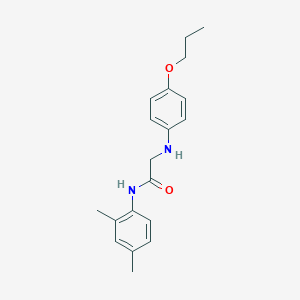![molecular formula C18H15F3N2O3 B284889 Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284889.png)
Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate, also known as EF5, is a hypoxia-selective nitroaromatic compound that has been extensively studied for its potential use in cancer research. EF5 is a small molecule that is able to penetrate cell membranes and selectively bind to hypoxic cells, which are cells that have reduced oxygen levels. This makes EF5 a valuable tool for studying the effects of hypoxia in cancer cells and for developing new cancer therapies.
Mécanisme D'action
Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate binds to proteins in hypoxic cells, forming adducts that can be detected using immunohistochemical staining. This allows researchers to identify hypoxic regions in tumors and to study the effects of hypoxia on cancer cells. Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate has also been shown to sensitize hypoxic cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Biochemical and Physiological Effects:
Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of hypoxic cells, leading to a decrease in ATP production and an increase in reactive oxygen species. Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate has also been shown to induce apoptosis in hypoxic cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate has several advantages for use in lab experiments. It is a small molecule that can penetrate cell membranes, making it easy to use in cell culture experiments. Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate also has a selective binding affinity for hypoxic cells, making it a valuable tool for studying the effects of hypoxia on cancer cells. However, Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate has some limitations. It can be toxic to cells at high concentrations, and its binding affinity can be affected by the presence of other nitroaromatic compounds.
Orientations Futures
There are several future directions for research on Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate. One area of interest is the development of new hypoxia-targeted therapies for cancer. Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate could be used as a tool for identifying new targets for cancer therapy and for evaluating the effectiveness of new therapies in clinical trials. Another area of interest is the development of new imaging techniques for detecting hypoxic regions in tumors. Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate could be used as a contrast agent for imaging hypoxic regions in tumors using MRI or PET imaging. Finally, there is potential for the development of new diagnostic tools for cancer using Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate. Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate could be used to identify hypoxic regions in tumors and to predict patient response to therapy.
Méthodes De Synthèse
Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate can be synthesized using a multistep process that involves the reaction of 3-aminoquinoline with ethyl 2-(trifluoromethyl)acrylate, followed by the addition of furfurylamine and nitration with nitric acid. The final product is obtained by esterification with ethanol.
Applications De Recherche Scientifique
Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate has been extensively studied for its use in cancer research. It has been shown to selectively bind to hypoxic cells in tumors, making it a valuable tool for studying the effects of hypoxia on cancer cells. Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate has also been used in clinical trials to evaluate the effectiveness of hypoxia-targeted therapies for cancer.
Propriétés
Formule moléculaire |
C18H15F3N2O3 |
|---|---|
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
ethyl 4-(furan-2-ylmethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C18H15F3N2O3/c1-2-25-17(24)13-10-23-16-12(6-3-7-14(16)18(19,20)21)15(13)22-9-11-5-4-8-26-11/h3-8,10H,2,9H2,1H3,(H,22,23) |
Clé InChI |
APGAOBLQAYDRAY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CO3)C=CC=C2C(F)(F)F |
SMILES canonique |
CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CO3)C=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid](/img/structure/B284812.png)
![5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284815.png)
![5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284817.png)
![N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284818.png)
![5-(3-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284819.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B284820.png)
![5-(3,4-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284823.png)
![3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B284825.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284829.png)

